N~2~-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE
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Overview
Description
N~2~-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE is a chemical compound that belongs to the class of thiophene carboxamides It is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a thiophene ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-methylphenylamine and thiophene-2-carboxylic acid.
Coupling Reaction: The primary step involves the coupling of 4-iodo-2-methylphenylamine with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N2-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azide derivative, while oxidation of the thiophene ring could result in sulfoxide or sulfone derivatives.
Scientific Research Applications
N~2~-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The iodine atom and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-IODO-2-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- N-(4-IODO-2-METHYLPHENYL)-2-FURAMIDE
- N-(4-IODO-2-METHYLPHENYL)-4-[METHYL(PHENYLSULFONYL)AMINO]BENZAMIDE
Uniqueness
N~2~-(4-IODO-2-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack the thiophene moiety.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUWFUGXLYJLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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